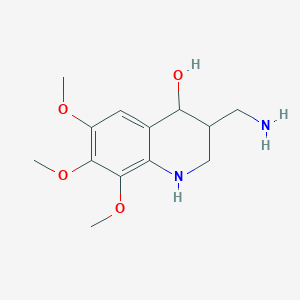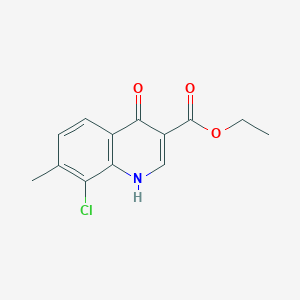![molecular formula C13H27NO2Si B15065343 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline CAS No. 294201-81-3](/img/structure/B15065343.png)
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline is a compound that combines the structural features of decahydroisoquinoline and silyl groups. Decahydroisoquinoline is a nitrogen-containing heterocycle, which is the saturated form of isoquinoline . The addition of the ethyl(dimethoxy)silyl group introduces silicon-based functionality, which can influence the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline typically involves the hydrogenation of isoquinoline or tetrahydroisoquinoline to form decahydroisoquinoline . The silylation process can be achieved by reacting decahydroisoquinoline with ethyl(dimethoxy)silane under appropriate conditions. This reaction may require a catalyst such as platinum or palladium to facilitate the formation of the silyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrogen or silicon atoms.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amines or silanes.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological systems, particularly those involving silicon chemistry.
Medicine: Its structural features could be explored for developing new pharmaceuticals.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism by which 2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. The silyl group can influence the compound’s binding affinity and specificity, while the decahydroisoquinoline moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanamine: This compound also contains a silyl group and can undergo similar reactions.
Decahydroisoquinoline: The parent compound without the silyl group, used in various pharmaceutical applications.
Uniqueness
2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline is unique due to the combination of the silyl group and the decahydroisoquinoline structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
294201-81-3 |
|---|---|
Molecular Formula |
C13H27NO2Si |
Molecular Weight |
257.44 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl-ethyl-dimethoxysilane |
InChI |
InChI=1S/C13H27NO2Si/c1-4-17(15-2,16-3)14-10-9-12-7-5-6-8-13(12)11-14/h12-13H,4-11H2,1-3H3 |
InChI Key |
ZSYRNURLDQPBSK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](N1CCC2CCCCC2C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)









![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)


